molecular formula C9H14IO2P B15182281 Bis(hydroxymethyl)methylphenylphosphonium iodide CAS No. 85684-36-2

Bis(hydroxymethyl)methylphenylphosphonium iodide

Cat. No.: B15182281
CAS No.: 85684-36-2
M. Wt: 312.08 g/mol
InChI Key: PUTFJPHLFIZLJP-UHFFFAOYSA-M
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Description

Bis(hydroxymethyl)methylphenylphosphonium iodide is a chemical compound with the molecular formula C9H14IO2P It is a phosphonium salt that features a phenyl group attached to a phosphonium center, which is further substituted with hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:

  • Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
  • The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(hydroxymethyl)methylphenylphosphonium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium methoxide can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of Bis(formyl)methylphenylphosphonium iodide or Bis(carboxyl)methylphenylphosphonium iodide.

    Reduction: Formation of Bis(hydroxymethyl)methylphenylphosphine.

    Substitution: Formation of Bis(hydroxymethyl)methylphenylphosphonium chloride or Bis(hydroxymethyl)methylphenylphosphonium methoxide.

Scientific Research Applications

Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis(hydroxymethyl)phenylphosphine: Lacks the methyl group on the phosphonium center.

    Methylphenylphosphonium iodide: Lacks the hydroxymethyl groups.

    Bis(hydroxymethyl)methylphosphonium iodide: Lacks the phenyl group.

Uniqueness

Bis(hydroxymethyl)methylphenylphosphonium iodide is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphonium center. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

85684-36-2

Molecular Formula

C9H14IO2P

Molecular Weight

312.08 g/mol

IUPAC Name

bis(hydroxymethyl)-methyl-phenylphosphanium;iodide

InChI

InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1

InChI Key

PUTFJPHLFIZLJP-UHFFFAOYSA-M

Canonical SMILES

C[P+](CO)(CO)C1=CC=CC=C1.[I-]

Origin of Product

United States

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